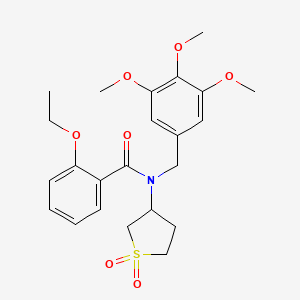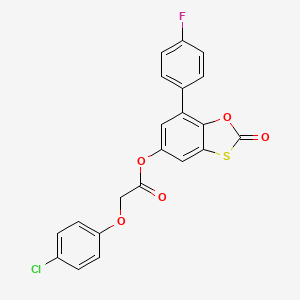![molecular formula C14H14FN5 B14993312 N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14993312.png)
N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzylamine with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects. The compound’s molecular targets include kinases involved in cell signaling and regulatory proteins essential for cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-amine: Shares the triazolopyrimidine core and exhibits similar chemical reactivity.
Uniqueness
N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the 4-fluorophenyl group, which enhances its binding affinity to certain molecular targets and improves its pharmacokinetic properties. This makes it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C14H14FN5 |
|---|---|
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C14H14FN5/c1-9-7-10(2)20-14(17-9)18-13(19-20)16-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,16,19) |
Clé InChI |
VMTCFAGMBFNAJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=NC(=NN12)NCC3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14993231.png)
![1-(4-fluorophenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993253.png)
![Dimethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14993256.png)
![Dimethyl {2-(4-methoxybenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14993270.png)
![Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate](/img/structure/B14993277.png)

![3-(4-fluorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993283.png)
![2-butoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14993285.png)
![Methyl 4-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B14993287.png)
![3-methyl-N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B14993291.png)
![N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B14993300.png)


![7-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14993311.png)
